molecular formula C16H13BrN4 B2912438 (1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diamine CAS No. 275358-95-7

(1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diamine

Cat. No.: B2912438
CAS No.: 275358-95-7
M. Wt: 341.212
InChI Key: FUSKBDBJBAYRBC-VXLYETTFSA-N
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Description

(1E)-4-(4-Bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diamine is a Schiff base derivative of 4-(4-bromophenyl)-1H-imidazole-1,2-diamine (CAS: 15970-41-9, molecular formula: C₉H₉BrN₄) . The compound features a bromophenyl-substituted imidazole core conjugated to a benzylidene group via an imine bond (C=N).

Its synthesis likely involves condensation of 4-(4-bromophenyl)-1H-imidazole-1,2-diamine with benzaldehyde under acidic conditions, analogous to methods used for structurally related hydrazides and Schiff bases .

Properties

IUPAC Name

1-[(E)-benzylideneamino]-4-(4-bromophenyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4/c17-14-8-6-13(7-9-14)15-11-21(16(18)20-15)19-10-12-4-2-1-3-5-12/h1-11H,(H2,18,20)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSKBDBJBAYRBC-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diamine is an imidazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to present a comprehensive overview.

  • Molecular Formula : C16_{16}H15_{15}BrN4_{4}
  • Molecular Weight : 365.22 g/mol
  • CAS Number : 1144509-42-1
  • Melting Point : 139-143 °C

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Binding : The compound can interact with cellular receptors, affecting signaling pathways critical for tumor growth.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Study 1: Anticancer Activity in vitro

In a study examining the cytotoxic effects of this compound on human cancer cell lines, the compound demonstrated:

  • IC50 Values : The IC50 values ranged from 10 to 30 µM across different cell lines, indicating potent activity.
  • Mechanistic Insights : Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound showed:

  • Cytokine Production : A significant reduction in TNF-alpha and IL-6 levels was observed in treated macrophage cultures.
  • Animal Model Testing : In vivo tests using murine models demonstrated reduced swelling and pain in inflammation-induced conditions.

Applications in Pharmaceutical Development

The compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating various conditions, particularly cancer and inflammatory diseases. Its unique structure allows for modifications that enhance its efficacy and reduce toxicity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerIC50 values between 10-30 µM
Anti-inflammatoryReduced TNF-alpha and IL-6 production
Enzyme InhibitionPotential inhibition of metabolic enzymes

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents (Imidazole) Schiff Base Group Key Properties/Activities References
(1E)-4-(4-Bromophenyl)-N1-(Phenylmethylidene)-1H-Imidazole-1,2-Diamine 4-Bromophenyl Benzylidene High lipophilicity; potential bioactivity
(1E)-4-(4-Chlorophenyl)-N1-(Phenylmethylidene)-1H-Imidazole-1,2-Diamine 4-Chlorophenyl Benzylidene Enhanced electron-withdrawing effects
4-Methyl-N1-[(1E)-Phenylmethylene]-1H-Imidazole-1,2-Diamine (QY-6759) 4-Methyl Benzylidene Improved solubility; reduced steric bulk
N′-[(E)-1-(4-Bromophenyl)Ethylidene]-2-(2-Methyl-4-Nitro-1H-Imidazol-1-yl)Acetohydrazide 2-Methyl-4-Nitro Ethylidene-Acetohydrazide Antibacterial; tumor imaging applications

Notes

  • Data Gaps : Physicochemical parameters (melting point, logP) and specific bioactivity data for the target compound are unavailable in the provided evidence. Comparisons are extrapolated from structural analogs.
  • Synthetic Insights : The target compound’s synthesis likely mirrors methods for related Schiff bases, involving acid-catalyzed condensation .
  • Research Needs : Further studies are required to elucidate the compound’s pharmacokinetics, toxicity, and mechanistic pathways.

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